molecular formula C8H7BrN2O2S B2969789 7-bromo-1H-indole-3-sulfonamide CAS No. 2138184-19-5

7-bromo-1H-indole-3-sulfonamide

Cat. No.: B2969789
CAS No.: 2138184-19-5
M. Wt: 275.12
InChI Key: CFIHUZYOARGVEW-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a bromine atom and a sulfonamide group to the indole structure enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-bromo-1H-indole-3-sulfonamide typically involves the bromination of indole followed by sulfonamide formation. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Bromo-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-1H-indole-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-bromo-1H-indole-3-sulfonamide include other indole derivatives with different substituents at the 3-position or other positions on the indole ring. Examples include:

The uniqueness of this compound lies in the combination of the bromine atom and sulfonamide group, which together enhance its chemical reactivity and potential biological activity compared to other indole derivatives.

Properties

IUPAC Name

7-bromo-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHUZYOARGVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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